4-Methoxybenzoic acid

Description

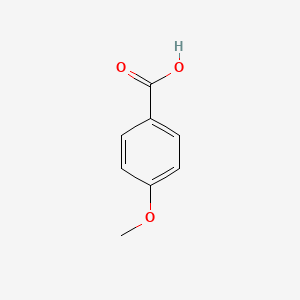

Structure

3D Structure

Properties

IUPAC Name |

4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYHEAKUIGZSGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52509-81-6 (potassium), 536-45-8 (sodium), 73424-02-9 (copper+2), 536-45-8 (sodium anisate salt/solvate) | |

| Record name | p-Anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4059205 | |

| Record name | 4-Anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS], Solid, white crystals with practically no odour | |

| Record name | p-Anisic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16361 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Anisic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methoxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/719/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

0.53 mg/mL at 37 °C, soluble in boiling water, organic solvents, freely soluble (in ethanol) | |

| Record name | P-Anisic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-Anisic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methoxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/719/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.0015 [mmHg] | |

| Record name | p-Anisic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16361 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-09-4, 1335-08-6 | |

| Record name | 4-Methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-Anisic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-Anisic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Anisic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-ANISIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SB6Y7DMM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Anisic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185 °C | |

| Record name | P-Anisic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-Anisic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of 4-Methoxybenzoic Acid: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical account of the discovery of 4-methoxybenzoic acid, also known as p-anisic acid. It delves into the seminal experiments that first identified this compound, detailing the methodologies of the era and presenting the key data that marked its entry into the scientific lexicon. This document serves as a resource for researchers and professionals in drug development and chemical sciences, offering a foundational understanding of this important organic compound.

Introduction

This compound is a carboxylated methoxybenzene that plays a significant role as a building block in the synthesis of a wide array of organic molecules, including pharmaceuticals, fragrances, and polymers. Its discovery in the mid-19th century was a direct result of the burgeoning field of organic chemistry, which sought to understand and manipulate the chemical constituents of the natural world. This guide will explore the historical context of its discovery, the brilliant chemist behind it, and the experimental techniques that were employed.

The Discovery of this compound

The first synthesis of this compound is credited to the French chemist Auguste André Thomas Cahours in 1841 .[1] His work, published in the esteemed journal Annales de Chimie et de Physique, detailed the oxidation of anethole, a primary constituent of anise and fennel oils.[2][3] This discovery was part of a broader investigation by Cahours into the chemical nature of essential oils.[2] At the time, the structural theory of organic compounds was still in its infancy, and the isolation and characterization of new substances from natural products was a primary focus of chemical research.

Cahours's experiment was a landmark in the study of aromatic compounds and their derivatives. By treating anethole with a strong oxidizing agent, he was able to cleave the propenyl side chain and oxidize it to a carboxylic acid, while leaving the methoxy group and the benzene ring intact. This selective transformation was a significant achievement for the time and contributed to the growing understanding of functional group chemistry.

Experimental Protocols of the Era

The experimental techniques of the 1840s were rudimentary by modern standards. However, the ingenuity and meticulousness of chemists like Cahours allowed for the successful isolation and characterization of new compounds. Below are the likely experimental protocols used in the discovery of this compound, reconstructed from historical accounts and knowledge of the chemical practices of the period.

Isolation of Anethole

Prior to the synthesis of this compound, the starting material, anethole, had to be isolated from its natural source.

-

Materials:

-

Oil of anise or fennel

-

Ethanol

-

Cooling apparatus (e.g., ice bath)

-

Filtration apparatus (e.g., cloth filter)

-

-

Methodology:

-

The essential oil of anise or fennel was procured.

-

The oil was dissolved in a minimal amount of ethanol.

-

The ethanolic solution was cooled significantly. Anethole, being less soluble at lower temperatures, would crystallize out of the solution.

-

The crystalline anethole was separated from the liquid by filtration.

-

The process of recrystallization from ethanol was likely repeated to achieve a higher purity of the anethole.

-

Synthesis of this compound via Oxidation of Anethole

This protocol describes the original synthesis of this compound as performed by Auguste Cahours.[1]

-

Materials:

-

Purified anethole

-

Dilute nitric acid

-

Heating apparatus (e.g., retort with a gentle flame)

-

Collection vessel

-

Water

-

Apparatus for recrystallization

-

-

Methodology:

-

A measured quantity of purified anethole was placed in a reaction vessel.

-

Dilute nitric acid was slowly added to the anethole. The reaction was likely exothermic and would have been controlled by the rate of addition and possibly external cooling.

-

The mixture was gently heated to complete the oxidation. This process involved a two-step oxidation: first, the oxidation of anethole to anisaldehyde, and subsequently, the oxidation of anisaldehyde to this compound.

-

Upon cooling, crude this compound would precipitate from the reaction mixture as a solid.

-

The solid product was collected by filtration and washed with cold water to remove residual nitric acid and other water-soluble impurities.

-

Purification of the crude acid was achieved by recrystallization from hot water or a water-ethanol mixture. The hot solution was filtered to remove any insoluble impurities and then allowed to cool slowly, yielding crystalline this compound.

-

Characterization by Elemental Analysis

In the 1840s, the primary method for characterizing a new organic compound and determining its empirical formula was elemental analysis, a technique perfected by Justus von Liebig.

-

Methodology (Liebig's Combustion Analysis):

-

A precisely weighed sample of the purified this compound was placed in a combustion tube with a strong oxidizing agent, such as copper(II) oxide.

-

The tube was heated, causing the complete combustion of the organic compound into carbon dioxide (CO₂) and water (H₂O).

-

The combustion products were passed through a series of absorption tubes. A tube containing a desiccant (e.g., anhydrous calcium chloride) absorbed the water, and a tube containing a strong base (e.g., potassium hydroxide solution) absorbed the carbon dioxide.

-

By measuring the increase in mass of these absorption tubes, the masses of water and carbon dioxide produced were determined.

-

From these masses, the percentages of carbon and hydrogen in the original sample were calculated. The percentage of oxygen was often determined by difference.

-

Data Presentation

The following tables summarize the key quantitative data for this compound, including both the type of data that would have been obtained in the 19th century and its modern, more precise characterization.

Table 1: Historical Characterization Data (circa 1841)

| Parameter | Method | Likely Result |

| Elemental Composition | Combustion Analysis | C: ~63.15%, H: ~5.30%, O: ~31.55% (by difference) |

| Empirical Formula | Calculation from Data | C₈H₈O₃ |

| Physical Appearance | Visual Inspection | White, crystalline solid |

| Solubility | Qualitative Testing | Insoluble in cold water; soluble in hot water, ethanol, and ether |

| Melting Point | Capillary Method | Approximately 182-184 °C |

Table 2: Modern Physicochemical Data

| Property | Value |

| Molecular Formula | C₈H₈O₃ |

| Molar Mass | 152.15 g/mol |

| Melting Point | 182-185 °C |

| Boiling Point | 275-280 °C |

| Density | 1.385 g/cm³ |

| pKa | 4.47 |

| Solubility in Water | 0.4 g/L (20 °C) |

| Appearance | White crystalline powder |

| CAS Number | 100-09-4 |

Visualization of the Discovery Pathway

The following diagrams illustrate the logical flow of the discovery process and the chemical transformation involved in the first synthesis of this compound.

Caption: Experimental workflow for the discovery of this compound.

References

Natural Occurrence of p-Anisic Acid in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Anisic acid, also known as 4-methoxybenzoic acid, is a naturally occurring phenolic compound found in a variety of plant species. It is recognized for its antiseptic, and anti-inflammatory properties, making it a molecule of significant interest in the pharmaceutical and cosmetic industries. This technical guide provides an in-depth overview of the primary botanical sources of p-anisic acid, quantitative data on its occurrence, detailed experimental protocols for its analysis, and an elucidation of its biosynthetic pathway.

Natural Sources of p-Anisic Acid

p-Anisic acid is predominantly found in the essential oils and extracts of several aromatic plants. The most well-documented sources belong to the Apiaceae and Schisandraceae families, with notable concentrations also found in certain orchids. The primary plant sources include:

-

Anise (Pimpinella anisum): The seeds of the anise plant are a primary source of anethole, a direct precursor to p-anisic acid.[1][2] While rich in related compounds, specific quantitative data for p-anisic acid remains variable.

-

Star Anise (Illicium verum): The fruit of this evergreen tree is another significant source of anethole and related phenylpropanoids.[3] Analysis of its essential oil has confirmed the presence of p-anisic acid derivatives.

-

Fennel (Foeniculum vulgare): Fennel seeds are known to contain anethole and other phenolic compounds, although the concentration of p-anisic acid itself is not as prominently documented as in anise and star anise.[4]

-

Vanilla (Vanilla planifolia and Vanilla tahitensis): Cured vanilla beans, particularly from the Tahitian vanilla variety, have been shown to contain significant amounts of anisic acid as part of their complex aromatic profile.[5]

Quantitative Data on p-Anisic Acid Content

The concentration of p-anisic acid in plants can vary significantly based on the species, cultivar, growing conditions, and the part of the plant being analyzed. The following tables summarize the available quantitative data.

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Vanilla tahitensis | Cured Beans | Anisic Acid | 15% of total quantified aromatic compounds (totaling 47,000 ppm) | |

| Vanilla planifolia | Cured Beans | Anisyl Compounds | ~0.05% of dry matter | |

| Illicium verum | Fruit | p-Anisic acid methyl ester | Present, but not quantified |

Note: Data for Pimpinella anisum and Foeniculum vulgare often focuses on the precursor, trans-anethole, with less direct quantification of p-anisic acid.

Biosynthesis of p-Anisic Acid in Plants

p-Anisic acid is synthesized in plants via the phenylpropanoid pathway, a major route for the production of a wide variety of secondary metabolites. The biosynthesis starts with the amino acid phenylalanine.

The initial steps involve the conversion of phenylalanine to cinnamic acid and then to p-coumaric acid. Through a series of subsequent enzymatic reactions, which are not yet fully elucidated in all plant species, p-coumaric acid is converted to trans-anethole. The final steps in the formation of p-anisic acid involve the oxidation of trans-anethole, likely proceeding through a p-anisaldehyde intermediate. This oxidation process is a key step in the biosynthesis of the final acid.

Experimental Protocols

The extraction, isolation, and quantification of p-anisic acid from plant materials typically involve chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods employed.

General Experimental Workflow

The following diagram illustrates a general workflow for the analysis of p-anisic acid from plant samples.

High-Performance Liquid Chromatography (HPLC-UV) Method

1. Sample Preparation and Extraction:

-

A known weight of dried and powdered plant material (e.g., 1 gram) is extracted with a suitable solvent such as methanol or ethanol.

-

Extraction can be performed by maceration, sonication, or Soxhlet extraction.

-

The resulting extract is filtered or centrifuged to remove solid debris.

-

The solvent is evaporated under reduced pressure to yield the crude extract.

-

The crude extract is redissolved in the mobile phase for HPLC analysis. For cleaner samples, a solid-phase extraction (SPE) step can be incorporated to remove interfering compounds.

2. HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is often employed using a mixture of an aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection is performed at the maximum absorbance wavelength of p-anisic acid, which is around 254 nm.

-

Quantification: A calibration curve is generated using standard solutions of p-anisic acid of known concentrations. The concentration of p-anisic acid in the plant extract is determined by comparing its peak area to the standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

1. Sample Preparation and Derivatization:

-

The crude extract is obtained as described for the HPLC method.

-

For GC-MS analysis, polar compounds like phenolic acids often require derivatization to increase their volatility. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), which converts the carboxylic acid group to a less polar trimethylsilyl (TMS) ester.

2. GC-MS Conditions:

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.

-

Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 60°C, holding for a few minutes, and then ramping up to around 250-300°C.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Identification of p-anisic acid is achieved by comparing the retention time and the mass spectrum of the derivatized compound in the sample to that of a derivatized standard.

-

Quantification: Quantification is performed using a calibration curve of the derivatized p-anisic acid standard.

Conclusion

This technical guide has provided a comprehensive overview of the natural plant sources of p-anisic acid, with a focus on anise, star anise, fennel, and vanilla. While quantitative data is still emerging for some species, the methodologies for extraction and analysis are well-established. The biosynthesis of p-anisic acid is rooted in the phenylpropanoid pathway, with trans-anethole serving as a key precursor. The detailed experimental protocols and workflow diagrams provided herein offer a solid foundation for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development to further explore and utilize this valuable bioactive compound.

References

- 1. Review of Pharmacological Properties and Chemical Constituents of Pimpinella anisum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. foreverest.net [foreverest.net]

- 3. A Comprehensive Review of the Pharmacology, Chemistry, Traditional Uses and Quality Control of Star Anise (Illicium verum Hook. F.): An Aromatic Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Foeniculum vulgare Mill: A Review of Its Botany, Phytochemistry, Pharmacology, Contemporary Application, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Biosynthesis of 4-Methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzoic acid, also known as p-anisic acid, is a naturally occurring compound found in various plants, notably anise (Pimpinella anisum). It serves as a versatile precursor in the synthesis of pharmaceuticals, fragrances, and other high-value chemicals. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production in microbial or plant-based systems. This technical guide provides an in-depth overview of the core biosynthetic pathways of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Biosynthetic Pathways

The biosynthesis of this compound is intrinsically linked to the general phenylpropanoid pathway, which converts L-phenylalanine into a variety of phenolic compounds. Two primary putative pathways for the formation of this compound have been elucidated from current research: one proceeding through the intermediate t-anethole and a more direct route involving the conversion of 4-methoxycinnamic acid.

Pathway 1: From L-Phenylalanine via t-Anethole

This pathway begins with the conversion of L-phenylalanine to p-coumaroyl-CoA through the action of three key enzymes of the general phenylpropanoid pathway: Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL). Subsequent species-specific modifications lead to the formation of t-anethole, which can then be catabolized to this compound, a process observed in various microorganisms.

Pathway 2: Direct Conversion from 4-Methoxycinnamic Acid

A more direct route to this compound may exist in certain organisms, such as Vanilla planifolia. This proposed pathway involves the O-methylation of p-coumaric acid to form 4-methoxycinnamic acid, which is then converted to this compound. A final demethylation step, catalyzed by a cytochrome P450 monooxygenase, can then lead to 4-hydroxybenzoic acid.

Quantitative Data

The following table summarizes the available kinetic parameters for key enzymes involved in the biosynthesis of t-anethole, a precursor to this compound.

| Enzyme | Substrate | Km (µM) | Reference(s) |

| t-Anol/isoeugenol synthase 1 (AIS1) | Coumaryl acetate | 145 | [1] |

| Coniferyl acetate | 230 | [1] | |

| S-adenosyl-l-methionine:t-anol/isoeugenol O-methyltransferase 1 (AIMT1) | Isoeugenol | 19.3 | [1] |

| S-adenosyl-l-methionine | 54.5 | [1] |

Experimental Protocols

This section provides detailed methodologies for assaying the activity of key enzymes in the proposed biosynthetic pathways.

Experimental Workflow: Enzyme Activity Assays

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

Principle: PAL catalyzes the deamination of L-phenylalanine to trans-cinnamic acid, which has a characteristic absorbance at 290 nm. The rate of increase in absorbance at this wavelength is proportional to the PAL activity.

Protocol:

-

Protein Extraction: Homogenize plant tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol and polyvinylpyrrolidone). Centrifuge the homogenate and use the supernatant for the assay.

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.8) and 40 mM L-phenylalanine.

-

Assay: Add the protein extract to the reaction mixture and incubate at 37°C for 30-60 minutes.

-

Termination: Stop the reaction by adding 4 M HCl.

-

Measurement: Measure the absorbance of the reaction mixture at 290 nm using a UV-Vis spectrophotometer. A standard curve of trans-cinnamic acid is used for quantification.[2]

4-Coumarate-CoA Ligase (4CL) Activity Assay

Principle: 4CL catalyzes the formation of 4-coumaroyl-CoA from p-coumaric acid, CoA, and ATP. The product, 4-coumaroyl-CoA, has a specific absorbance maximum at 333 nm.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (e.g., 200 mM, pH 7.5), 5 mM MgCl₂, 5 mM ATP, 0.2 mM CoA, and the substrate (e.g., 200 µM p-coumaric acid).

-

Assay: Add the purified enzyme or crude protein extract to the reaction mixture.

-

Measurement: Monitor the increase in absorbance at 333 nm over time using a spectrophotometer. The initial rate of the reaction is used to calculate the enzyme activity.

O-Methyltransferase (OMT) Activity Assay

Principle: OMTs transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a substrate. The activity can be measured by quantifying the methylated product.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (e.g., 100 mM, pH 7.5), the substrate (e.g., 0.5 mM of a flavonoid or phenylpropanoid), and 5 mM SAM.

-

Assay: Add the purified OMT enzyme to the reaction mixture and incubate at 37°C for a defined period (e.g., 12 hours).

-

Termination and Extraction: Stop the reaction by adding an equal volume of methanol. The products can be extracted with an organic solvent like ethyl acetate.

-

Analysis: Analyze the reaction products by HPLC or LC-MS/MS to identify and quantify the methylated compounds.

Cytochrome P450 O-Demethylase Activity Assay

Principle: Cytochrome P450 monooxygenases can catalyze the O-demethylation of substrates like this compound, producing formaldehyde and the corresponding hydroxylated product. The formaldehyde produced can be quantified using a colorimetric or fluorometric assay.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing the cytochrome P450 enzyme, a suitable buffer, the substrate (e.g., this compound), and a source of reducing equivalents (e.g., NADPH and a cytochrome P450 reductase).

-

Assay: Incubate the reaction mixture at an optimal temperature.

-

Formaldehyde Detection (Hantzsch Reaction):

-

Stop the reaction and add a reagent containing acetoacetanilide, ammonium acetate, and acetic acid.

-

Incubate to allow the formation of a fluorescent dihydropyridine derivative.

-

Measure the fluorescence to quantify the amount of formaldehyde produced.

-

-

Product Analysis: Alternatively, the hydroxylated product (e.g., 4-hydroxybenzoic acid) can be quantified using HPLC or LC-MS.

Conclusion

The biosynthesis of this compound is a complex process rooted in the phenylpropanoid pathway. While the complete, endogenous pathway in a single organism remains to be fully elucidated, current evidence points towards two plausible routes involving either the degradation of t-anethole or the direct conversion of 4-methoxycinnamic acid. The provided quantitative data and experimental protocols offer a solid foundation for researchers to further investigate and engineer this valuable biosynthetic pathway. Future work should focus on identifying and characterizing the specific enzymes involved in the later steps of these pathways to enable the development of efficient biocatalytic systems for the production of this compound.

References

- 1. High-Throughput Assay of Cytochrome P450-Dependent Drug Demethylation Reactions and Its Use to Re-Evaluate the Pathways of Ketamine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4-Methoxybenzoic Acid

For Immediate Release

This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-methoxybenzoic acid (also known as p-anisic acid). This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize mass spectrometry for molecular identification and structural elucidation.

Core Findings: Quantitative Fragmentation Analysis

The mass spectrum of this compound is characterized by a distinct pattern of fragmentation, providing a reliable fingerprint for its identification. The molecular ion and key fragment ions observed under electron ionization are summarized below. The data reveals that the primary fragmentation events involve the loss of a methyl radical, followed by the loss of carbon monoxide, and the cleavage of the carboxyl group.

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Structure / Neutral Loss |

| [M]•+ | 152 | 99.99 | Molecular Ion (C₈H₈O₃)•+ |

| [M-CH₃]•+ | 137 | Not Reported | Loss of a methyl radical (•CH₃) |

| [M-OCH₃]•+ | 121 | Not Reported | Loss of a methoxy radical (•OCH₃) |

| [M-OH]•+ | 135 | 91.98 | Loss of a hydroxyl radical (•OH) |

| [C₆H₅O]•+ | 92 | 11.96 | Subsequent fragmentation |

| [C₆H₅]•+ | 77 | 16.71 | Loss of CO from m/z 105 or subsequent fragmentation |

| [C₅H₅]•+ | 65 | Not Reported | Subsequent fragmentation |

Data sourced from PubChem CID 7478.[1]

Elucidating the Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows a logical and well-understood pathway for aromatic carboxylic acids. The process begins with the formation of the molecular ion (m/z 152). The most prominent fragmentation route involves the loss of a hydroxyl radical (•OH) from the carboxylic acid group, resulting in a stable acylium ion at m/z 135.[2] Another significant fragmentation is the cleavage of the methyl group from the methoxy moiety, leading to an ion at m/z 137. Further fragmentation of the acylium ion (m/z 135) through the loss of a carbon monoxide (CO) molecule yields a phenyl cation derivative at m/z 107. Subsequent fragmentations lead to the formation of smaller, characteristic ions at m/z 92, 77, and 65.

Experimental Protocol: A Representative Methodology

The following outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Sample Preparation:

-

A stock solution of this compound is prepared by dissolving 1 mg of the compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

-

For GC-MS analysis, derivatization may be necessary to increase the volatility of the analyte. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. Instrumentation:

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for the analysis of aromatic acids, such as a 5%-phenyl-95%-dimethylpolysiloxane column.

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 100°C, held for 1 minute, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

-

Scan Rate: 2 scans/second

-

3. Data Acquisition and Analysis:

-

A 1 µL aliquot of the prepared sample is injected into the GC-MS system.

-

The mass spectrum is recorded for the chromatographic peak corresponding to this compound or its derivative.

-

The resulting spectrum is analyzed to identify the molecular ion and the characteristic fragment ions. The fragmentation pattern is then compared to a reference library or the data presented in this guide for confirmation.

This comprehensive guide provides the necessary data and a foundational understanding of the mass spectrometric behavior of this compound, serving as a valuable resource for its unambiguous identification and further research applications.

References

A Comprehensive Technical Guide to the Crystal Structure and Solid-State Properties of 4-Methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure and polymorphic nature of 4-methoxybenzoic acid (also known as p-anisic acid). The information presented herein is intended to support research and development activities where a thorough understanding of the solid-state properties of this compound is crucial.

Introduction to this compound

This compound is a derivative of benzoic acid with a methoxy group at the para position. It is a white crystalline solid that is sparingly soluble in water but soluble in various organic solvents.[1][2] Its antiseptic properties have led to its use as a preservative in cosmetics and skincare products.[3] In the pharmaceutical industry, it serves as an important intermediate in the synthesis of more complex organic compounds.[3][4]

The solid-state structure of an active pharmaceutical ingredient (API) or intermediate can significantly influence its physical and chemical properties, such as solubility, dissolution rate, stability, and bioavailability. Therefore, a comprehensive understanding of the crystal structure and potential polymorphism of this compound is essential for drug development and formulation.

Crystal Structure of this compound

Extensive crystallographic studies have been conducted on this compound. While multiple entries exist in the Cambridge Structural Database (CSD) under the reference codes ANISIC, ANISIC01, ANISIC02, and ANISIC04, they all describe a single polymorphic form. This well-characterized form, herein designated as Form I, possesses a monoclinic crystal system with the space group P2₁/a.

The crystal structure of Form I consists of centrosymmetric dimers formed through hydrogen bonding between the carboxylic acid groups of two neighboring molecules. This is a common structural motif observed in many carboxylic acids.

Crystallographic Data

The crystallographic data for Form I of this compound is summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 16.98 |

| b (Å) | 10.95 |

| c (Å) | 3.98 |

| α (°) | 90 |

| β (°) | 98.7 |

| γ (°) | 90 |

| Z | 4 |

Table 1: Crystallographic data for Form I of this compound.

Polymorphism of this compound

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical and chemical properties. Despite the importance of understanding polymorphism, a comprehensive search of the available literature does not provide conclusive evidence for the existence of multiple polymorphic forms of pure this compound. The consistently reported crystal structure is the monoclinic Form I.

While co-crystals and salts of this compound have been shown to exhibit structural diversity and phase transitions, this behavior has not been definitively documented for the pure compound itself. Therefore, this guide focuses on the preparation and characterization of the known stable Form I.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through various methods, with the oxidation of p-methoxytoluene or anethole being common routes.

-

Oxidation of p-Methoxytoluene: A prevalent industrial method involves the catalytic oxidation of p-methoxytoluene with oxygen or an oxygen-containing gas. The reaction is typically carried out in the presence of a solvent such as acetic acid and a catalyst system, often comprising cobalt and manganese salts.

-

Oxidation of Anethole: Anethole, a natural product found in anise and fennel, can be oxidized to produce this compound. This method provides a route from a renewable feedstock.

Crystallization of Form I

The commercially available form of this compound is typically the stable monoclinic Form I. Recrystallization from a suitable solvent is a standard method for purification and obtaining well-defined crystals.

-

Procedure:

-

Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or acetic acid) at an elevated temperature to achieve saturation.

-

Hot-filter the solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature. Slow cooling promotes the growth of larger, higher-quality crystals.

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum at a moderate temperature.

-

Solid-State Characterization Techniques

A variety of analytical techniques are employed to characterize the solid state of this compound.

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for identifying the crystalline form of a solid. The diffraction pattern of Form I of this compound will show a unique set of peaks corresponding to its monoclinic crystal structure.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a material, including its melting point and enthalpy of fusion. For this compound, DSC analysis reveals a sharp endothermic peak corresponding to its melting point, which is reported to be in the range of 182-185 °C. The absence of other thermal events, such as solid-solid phase transitions, further supports the existence of a single stable polymorph under normal conditions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are sensitive to the molecular environment and can be used to characterize the solid form of a compound. The spectra of this compound are characterized by specific vibrational modes of the carboxylic acid, methoxy group, and the aromatic ring. While these techniques are powerful for identifying different polymorphs, in the case of this compound, the available data corresponds to the characterization of Form I.

Workflow for Preparation and Characterization

The following diagram illustrates a general workflow for the synthesis, crystallization, and characterization of a crystalline solid such as this compound.

Conclusion

This compound is a commercially important organic compound with a well-defined and stable crystalline form. The available scientific literature consistently points to a single monoclinic polymorph (Form I). While the concept of polymorphism is critical in pharmaceutical sciences, there is currently a lack of definitive evidence for the existence of other polymorphic forms of pure this compound. The experimental protocols and characterization data provided in this guide are focused on this stable and well-characterized solid form. Researchers and drug development professionals should consider this information when working with this compound to ensure the consistency and quality of their materials and products.

References

solubility profile of 4-methoxybenzoic acid in different solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of 4-methoxybenzoic acid in various organic solvents. The document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow. This information is critical for applications in pharmaceutical research, chemical synthesis, and formulation development where this compound is utilized.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in a range of pure solvents at various temperatures. The following tables summarize the mole fraction solubility (x) of this compound. This data is crucial for understanding its behavior in different solvent systems and for designing crystallization and purification processes.

Table 1: Mole Fraction Solubility (x) of this compound in Alcohols at Various Temperatures (K) [1][2][3]

| Temperature (K) | 1-Butanol | Isobutanol | 2-Butanol | 1-Pentanol | Ethylene Glycol |

| 283.15 | 0.0895 | 0.0768 | 0.0987 | 0.0712 | 0.0123 |

| 288.15 | 0.1083 | 0.0935 | 0.1192 | 0.0865 | 0.0151 |

| 293.15 | 0.1302 | 0.1129 | 0.1435 | 0.1047 | 0.0184 |

| 298.15 | 0.1556 | 0.1356 | 0.1718 | 0.1261 | 0.0224 |

| 303.15 | 0.1849 | 0.1619 | 0.2045 | 0.1513 | 0.0271 |

| 308.15 | 0.2186 | 0.1923 | 0.2421 | 0.1805 | 0.0328 |

| 313.15 | 0.2574 | 0.2273 | 0.2851 | 0.2145 | 0.0396 |

| 318.15 | 0.3019 | 0.2675 | 0.3341 | 0.2538 | 0.0478 |

| 323.15 | 0.3529 | 0.3136 | 0.3898 | 0.2991 | 0.0577 |

| 328.15 | 0.4112 | 0.3664 | 0.4529 | 0.3514 | 0.0696 |

Table 2: Mole Fraction Solubility (x) of this compound in Esters and Ethers at Various Temperatures (K) [1][2]

| Temperature (K) | Ethyl Formate | 1-Propyl Acetate | Isopropyl Acetate | n-Butyl Acetate | Tetrahydrofuran |

| 283.15 | 0.1432 | 0.1254 | 0.1398 | 0.1156 | 0.2897 |

| 288.15 | 0.1698 | 0.1491 | 0.1662 | 0.1379 | 0.3321 |

| 293.15 | 0.2001 | 0.1765 | 0.1969 | 0.1637 | 0.3795 |

| 298.15 | 0.2348 | 0.2081 | 0.2323 | 0.1936 | 0.4326 |

| 303.15 | 0.2745 | 0.2446 | 0.2731 | 0.2281 | 0.4919 |

| 308.15 | 0.3198 | 0.2866 | 0.3199 | 0.2679 | 0.5581 |

| 313.15 | 0.3715 | 0.3348 | 0.3734 | 0.3137 | 0.6319 |

| 318.15 | 0.4304 | 0.3899 | 0.4344 | 0.3663 | 0.7141 |

| 323.15 | 0.4975 | 0.4528 | 0.5038 | 0.4265 | 0.8055 |

| 328.15 | 0.5738 | 0.5244 | 0.5826 | 0.4953 | 0.9071 |

Table 3: Mole Fraction Solubility (x) of this compound in Ketones and Other Solvents at Various Temperatures (K)

| Temperature (K) | Acetone | 2-Butanone | Cyclohexanone | Toluene |

| 283.15 | 0.2451 | 0.2011 | 0.2134 | 0.0389 |

| 288.15 | 0.2833 | 0.2345 | 0.2483 | 0.0478 |

| 293.15 | 0.3268 | 0.2728 | 0.2887 | 0.0586 |

| 298.15 | 0.3761 | 0.3166 | 0.3352 | 0.0718 |

| 303.15 | 0.4318 | 0.3665 | 0.3885 | 0.0877 |

| 308.15 | 0.4946 | 0.4232 | 0.4493 | 0.1069 |

| 313.15 | 0.5651 | 0.4874 | 0.5185 | 0.1301 |

| 318.15 | 0.6441 | 0.5598 | 0.5971 | 0.1579 |

| 323.15 | 0.7324 | 0.6413 | 0.6859 | 0.1911 |

| 328.15 | 0.8308 | 0.7328 | 0.7861 | 0.2306 |

Qualitative Solubility Summary:

-

Water: this compound is sparingly soluble in cold water, with a reported solubility of 0.3 g/L at 20°C. Its solubility increases in hot water.

-

Alcohols: It is highly soluble in alcohols such as methanol, ethanol, and butanol.

-

Ethers and Esters: this compound is soluble in ether and ethyl acetate.

-

Ketones: It demonstrates good solubility in ketones like acetone and cyclohexanone.

-

Hydrocarbons: Its solubility is lower in non-polar solvents like toluene.

The solubility is influenced by the principle of "like dissolves like," where the polar carboxylic acid and methoxy groups of this compound interact favorably with polar solvents. In aqueous solutions, the solubility is also pH-dependent; it increases in alkaline conditions due to the deprotonation of the carboxylic acid group.

Experimental Protocols for Solubility Determination

The following section details the experimental methodology for determining the equilibrium solubility of this compound, primarily based on the widely used shake-flask method coupled with gravimetric or chromatographic analysis.

Materials and Equipment

-

Solute: High-purity this compound (>99%)

-

Solvents: Analytical grade solvents as required

-

Apparatus:

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker or water bath with temperature control (±0.1 K)

-

Glass vials or flasks with airtight seals

-

Magnetic stirrers and stir bars (optional)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Drying oven

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Experimental Procedure: Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed glass vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the container tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The exact time should be determined through preliminary experiments by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle for a short period at the experimental temperature.

-

Carefully withdraw a sample of the supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. The filter material should be chemically inert to the solvent and not adsorb the solute. Centrifugation prior to filtration can also be employed to facilitate the separation of fine particles.

-

-

Analysis of Solute Concentration:

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound until a constant weight of the dried solute is achieved.

-

Calculate the mass of the dissolved this compound and the mass of the solvent to determine the solubility.

-

-

HPLC Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the peak area.

-

Calculate the concentration of this compound in the saturated solution using the calibration curve and accounting for the dilution factor. A typical HPLC method for benzoic acid derivatives would involve a C18 column and a mobile phase of acetonitrile and water with an acidic modifier, with UV detection around 254 nm.

-

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the determination of the solubility of this compound using the shake-flask method.

Caption: Workflow for determining the equilibrium solubility of this compound.

References

An In-depth Technical Guide to the Thermal Properties of p-Anisic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of p-anisic acid, a compound of interest in various scientific and industrial fields, including pharmaceuticals and cosmetics.[1][2][3] This document outlines its key thermal characteristics, details the experimental methodologies for their determination, and presents this information in a clear and accessible format for technical audiences.

Introduction to p-Anisic Acid

p-Anisic acid, also known as 4-methoxybenzoic acid or draconic acid, is a white crystalline solid.[1][4] It is one of the isomers of anisic acid and is found naturally in anise. This compound and its derivatives are recognized for their antiseptic properties and are utilized as intermediates in the synthesis of more complex organic molecules.

Thermal Properties of p-Anisic Acid

The thermal behavior of a compound is critical for its characterization, stability assessment, and processing. The melting and boiling points are fundamental thermal properties that define the temperature range of its solid and liquid states under atmospheric pressure.

Table 1: Thermal Properties of p-Anisic Acid

| Property | Value | Units |

| Melting Point | 182 - 186 | °C |

| 359.6 - 366.8 | °F | |

| 455.15 - 459.15 | K | |

| Boiling Point | 275 - 280 | °C |

| 527 - 536 | °F | |

| 548.15 - 553.15 | K |

Note: The ranges in the values are due to slight variations reported across different sources and measurement conditions.

Experimental Protocols for Thermal Analysis

The determination of the thermal properties of p-anisic acid is commonly performed using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

3.1. Differential Scanning Calorimetry (DSC) for Melting Point Determination

Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

-

Principle: The sample and a reference material are subjected to a controlled temperature program. When the sample undergoes a phase transition, such as melting, it will absorb or release heat. This results in a difference in heat flow between the sample and the reference, which is detected and recorded.

-

Instrumentation: A differential scanning calorimeter typically consists of a sample and reference pan, a furnace, a temperature programmer, and a recording system.

-

Methodology:

-

A small, accurately weighed sample of p-anisic acid (typically 1-5 mg) is placed in an aluminum pan.

-

An empty pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The heat flow to the sample is monitored as a function of temperature.

-

The melting point is determined from the resulting thermogram as the onset or peak of the endothermic melting event.

-

3.2. Thermogravimetric Analysis (TGA) for Boiling Point and Decomposition Temperature Determination

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.

-

Principle: A sample is heated in a controlled environment, and its mass is continuously monitored. A change in mass at a specific temperature indicates a thermal event such as decomposition or evaporation.

-

Instrumentation: A thermogravimetric analyzer consists of a high-precision balance with a sample pan located inside a furnace.

-

Methodology:

-

A small sample of p-anisic acid is placed in the TGA sample pan.

-

The furnace is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The mass of the sample is recorded continuously as a function of temperature.

-

The boiling point can be inferred from the temperature at which significant mass loss begins, although DSC is more precise for this determination. TGA is particularly useful for observing the decomposition temperature, which for p-anisic acid occurs at higher temperatures than its boiling point.

-

Visualizations

4.1. Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the characterization of the thermal properties of a substance like p-anisic acid.

Caption: Workflow for Thermal Property Determination.

4.2. Chemical Classification of p-Anisic Acid

This diagram shows the hierarchical classification of p-anisic acid within organic chemistry.

Caption: Hierarchical Classification of p-Anisic Acid.

References

An In-depth Technical Guide to 4-Methoxybenzoic Acid for Researchers and Drug Development Professionals

Introduction

4-Methoxybenzoic acid, also known as p-anisic acid or draconic acid, is a versatile organic compound with the chemical formula C₈H₈O₃.[1][2] It is structurally characterized by a benzene ring substituted with a methoxy group (-OCH₃) and a carboxylic acid group (-COOH) at the para position.[1][3] This arrangement imparts unique chemical properties that make it a valuable intermediate in a wide range of applications, including pharmaceuticals, cosmetics, and material science.[1] In the pharmaceutical sector, it serves as a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory drugs. This guide provides a comprehensive overview of its chemical suppliers, pricing, experimental protocols, and biological significance for professionals in research and drug development.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. It is sparingly soluble in cold water but exhibits good solubility in organic solvents such as ethanol, ether, and ethyl acetate.

| Property | Value |

| CAS Number | 100-09-4 |

| Molecular Weight | 152.15 g/mol |

| Melting Point | 182-185 °C |

| Boiling Point | 275-278 °C |

| Density | 1.385 g/cm³ |

Chemical Suppliers and Pricing

The availability and cost of this compound can vary significantly based on the supplier, purity, and quantity. For research and development purposes, it is available in small quantities from various chemical suppliers. For larger-scale drug development and manufacturing, bulk quantities are available from specialized manufacturers.

Table 1: Selected Suppliers and Pricing for this compound

| Supplier | Grade/Purity | Quantity | Price (USD) | Price per Unit | Link/Source |

| Sigma-Aldrich | ReagentPlus®, 99% | 5G | - | - | |

| Sigma-Aldrich | for synthesis, ≥98.0% | 250G | $59.40 | $0.24/G | |

| Sigma-Aldrich | for synthesis, ≥98.0% | 1KG | $141.00 | $0.14/G | |

| Chem-Impex | ≥ 99% (HPLC) | 100G | $22.03 | $0.22/G | |

| Chem-Impex | ≥ 99% (HPLC) | 1KG | $133.40 | $0.13/G | |

| Chem-Impex | ≥ 99% (HPLC) | 10KG | $986.78 | $0.10/G | |

| CHIRALEN | 98% | 25g | $12.00 | $0.48/g | |

| CHIRALEN | 98% | 1kg | $50.00 | $0.05/g | |

| Fisher Scientific | 98+% | - | - | - | |

| Jinan Finer Chemical Co., Ltd. | ≥99.5% | Per KG | $2.00 | $0.002/G | |

| GZ HONESTCHEM CO.,LTD. | 99.9% | Per KG | $1.00 | $0.001/G | |

| RongNa Biotechnology Co.,Ltd. | 99% | Per KG | $1.00 | $0.001/G | |

| Neshiel Agrochem Private Limited | - | Per Kg | ₹ 350 (~$4.20) | ~$0.004/G | |

| Sri Laxmi Narasimha Enterprises | 99% | Per Kg | ₹ 700 (~$8.40) | ~$0.008/G |

Note: Prices are subject to change and may not include shipping and handling fees. Bulk pricing is often available upon request.

Experimental Protocols

Synthesis of this compound

Several methods are employed for the synthesis of this compound, with oxidation being a common route.

1. Oxidation of Anethole or p-Methoxybenzaldehyde: A traditional method involves the oxidation of anethole, a natural compound found in anise. Another common precursor is p-methoxybenzaldehyde (anisaldehyde), which can be oxidized to this compound. Common oxidizing agents for this reaction include potassium permanganate or nitric acid.

2. Catalytic Oxidation of p-Methoxytoluene: Modern industrial processes often utilize the catalytic oxidation of p-methoxytoluene. This reaction is typically carried out using oxygen in the presence of acetic acid, with careful control of catalyst ratios to optimize the yield and purity of the final product.

3. Etherification of p-Hydroxybenzoic Acid: An alternative synthesis route involves the etherification of p-hydroxybenzoic acid with dimethyl sulfate in the presence of an alkali hydroxide and a quaternary ammonium salt.

Purification by Recrystallization

Recrystallization is a standard technique to purify solid compounds like this compound, based on differential solubility in a solvent at varying temperatures.

Methodology:

-

Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents include ethanol, methanol, or a mixture of ethanol and water.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent to create a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored, activated charcoal can be added and then filtered out.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals.

-

Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any remaining impurities. The purified crystals are then dried to remove any residual solvent.

Analytical Techniques for Quality Control

To ensure the purity and identity of this compound, several analytical techniques are employed. Certificates of Analysis (COA) from suppliers typically include results from these methods.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, often achieving ≥98% or higher.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern of the compound.

-

Infrared Spectroscopy (IR): Used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid and methoxy groups.

Visualizations

Experimental Workflow: Purification by Recrystallization

Caption: Workflow for the purification of this compound via recrystallization.

Metabolic Pathway of this compound

This compound is known to be metabolized in biological systems. One key pathway involves demethylation by cytochrome P450 enzymes to form 4-hydroxybenzoic acid.

Caption: Metabolic demethylation of this compound by Cytochrome P450 enzymes.

Applications in Research and Drug Development

This compound is a compound of significant interest due to its diverse biological activities and its utility as a synthetic intermediate.

-

Antioxidant and Anti-inflammatory Properties: Studies have indicated that this compound and its derivatives possess antioxidant and anti-inflammatory properties.

-

Antimicrobial and Antiseptic Activity: The compound has demonstrated antimicrobial and antiseptic properties, making it useful in cosmetic and dermatological formulations.

-

Intermediate in Drug Synthesis: It serves as a key intermediate in the synthesis of more complex organic compounds and APIs. For instance, it is used in the creation of analgesics and neuroprotective compounds.

-

Biochemical Research: It is utilized in studies of biochemical pathways, such as investigating electron transfer processes involving cytochrome c. Its interaction with enzymes like cytochrome P450 is also a subject of research.

References

Methodological & Application

Application Notes and Protocol for the Esterification of 4-Methoxybenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Esterification is a cornerstone reaction in organic synthesis, crucial for the production of a wide range of compounds in the pharmaceutical, chemical, and fragrance industries. The Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common and effective method for synthesizing esters.[1][2][3][4][5] This document provides a detailed protocol for the esterification of 4-methoxybenzoic acid, a common building block in medicinal chemistry and materials science. The protocol outlines the reaction mechanism, experimental procedures, purification techniques, and comparative data for different catalytic systems.

Reaction Mechanism: Fischer Esterification

The acid-catalyzed esterification of this compound proceeds through a series of equilibrium steps. The acid catalyst serves to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The mechanism involves the following key stages:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of this compound, which enhances the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water to form a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.

To drive the reaction toward the formation of the ester, it is common to use an excess of the alcohol or to remove the water as it is formed.

Caption: The catalytic cycle of Fischer esterification for this compound.

Experimental Protocols

Two primary methods are presented for the esterification of this compound. Method A utilizes an excess of alcohol which also serves as the solvent. Method B employs a Dean-Stark apparatus to remove water azeotropically, driving the reaction to completion.

Method A: Esterification using Excess Alcohol (e.g., Methanol or Ethanol)

This protocol is suitable for simple, low-boiling-point alcohols that are cost-effective to use in excess.

Materials:

-

This compound

-

Alcohol (e.g., Methanol or Ethanol, anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the desired alcohol (e.g., methanol or ethanol, typically used as the solvent, ~10-20 eq).

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq).

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction temperature will be the boiling point of the alcohol (e.g., ~65 °C for methanol).

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. If excess alcohol was used as the solvent, remove most of it using a rotary evaporator. Pour the residue into a separatory funnel containing cold water.

-

Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic extracts. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any unreacted acid; be cautious of CO₂ evolution), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.

Method B: Esterification with Dean-Stark Apparatus

This method is ideal for reactions where water removal is necessary to shift the equilibrium, especially with higher boiling point alcohols or when using stoichiometric amounts of the alcohol.

Materials:

-

This compound

-

Alcohol (e.g., Butanol)

-

p-Toluenesulfonic acid (p-TsOH) monohydrate

-

Toluene or another suitable azeotropic solvent

-

Organic solvent for workup (e.g., Ethyl acetate)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the alcohol (1.5-2.0 eq), a catalytic amount of p-TsOH (e.g., 5 mol%), and a suitable volume of toluene.

-

Assembly: Assemble the Dean-Stark apparatus with the reflux condenser.

-

Azeotropic Reflux: Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap. Water, being denser, will collect at the bottom while the toluene returns to the flask.

-

Monitoring: Continue the reaction until no more water is collected in the trap.

-

Workup: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

-